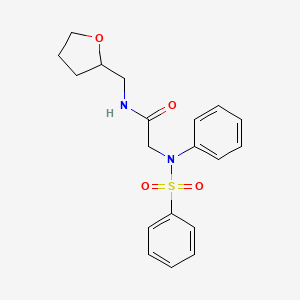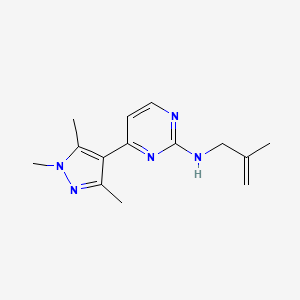
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide, commonly known as PSF-Gly, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of glycine derivatives and has been found to possess anticonvulsant, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of PSF-Gly is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in various physiological processes such as learning and memory. Abnormal glutamate activity has been implicated in the pathogenesis of various neurological disorders. PSF-Gly is believed to modulate glutamate activity by binding to the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor.
Biochemical and Physiological Effects:
PSF-Gly has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an important inhibitory neurotransmitter. PSF-Gly has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, PSF-Gly has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
PSF-Gly has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be well-tolerated in animal studies. However, there are some limitations to the use of PSF-Gly in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of PSF-Gly is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on PSF-Gly. One area of interest is the potential use of PSF-Gly in the treatment of epilepsy. Further studies are needed to determine the optimal dosage and administration route for PSF-Gly in the treatment of epilepsy. Another area of interest is the potential use of PSF-Gly in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additional studies are needed to determine the long-term effects of PSF-Gly on cognitive function and behavior. Finally, future studies should focus on elucidating the exact mechanism of action of PSF-Gly to better understand its potential therapeutic applications.
Applications De Recherche Scientifique
PSF-Gly has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant properties and has shown promising results in the treatment of epilepsy. PSF-Gly has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, PSF-Gly has been found to possess neuroprotective properties and has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(20-14-17-10-7-13-25-17)15-21(16-8-3-1-4-9-16)26(23,24)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOKBVQYXSFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)

![N-(2,6-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3928758.png)
![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928762.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}cyclopropanamine](/img/structure/B3928764.png)

![2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3928776.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3928783.png)
![4-methoxy-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928813.png)
![N-1,3-benzodioxol-5-yl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B3928824.png)
![4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3928835.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928836.png)
![4-methoxy-3-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928837.png)
